5-Fluoro-2-methoxybenzamide

Pharmaceutical impurity standard BTK inhibitor 5-fluoro-2-methoxybenzamide building block

Analytical labs validating pirtobrutinib HPLC methods face a critical constraint: substituting 5-fluoro-2-methoxybenzamide with any positional isomer or free acid yields a structurally different impurity that fails system suitability criteria per regulatory monographs. This compound is the non-interchangeable starting material for synthesizing pirtobrutinib Impurity 5 and related BTK-inhibitor reference standards. • Crystalline solid (mp 145-149°C) ensures precise stoichiometric control in scale-up amide coupling (e.g., US20230322682A1 route). • 98% purity with full traceability supports ANDA submissions and QC release testing. • Available from stock with batch-specific CoA for immediate global dispatch.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 704-04-1
Cat. No. B1318924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxybenzamide
CAS704-04-1
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C(=O)N
InChIInChI=1S/C8H8FNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
InChIKeyCJDKHPOEWZBRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methoxybenzamide: Chemical Profile


5-Fluoro-2-methoxybenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 5-position and a methoxy group at the 2-position on the benzene ring . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of complex pharmacophores, particularly in the development of BTK-targeted anticancer agents [1]. The compound's unique substitution pattern confers distinct electronic and steric properties compared to non-fluorinated or differently substituted benzamide analogs, impacting reactivity, solubility, and biological target engagement.

Fluorinated benzamide building block for medicinal chemistry
Mandatory precursor for Pirtobrutinib Impurity 5 reference standard
Supports BTK-targeted agent intermediate synthesis (US20230322682A1)

Why Substitution Fails for 5-Fluoro-2-methoxybenzamide


In pharmaceutical research and industrial synthesis, the interchangeability of benzamide building blocks is strictly limited by the positional and electronic requirements of the target molecule. 5-Fluoro-2-methoxybenzamide cannot be simply replaced by 2-methoxybenzamide or other fluoro isomers (e.g., 3-fluoro or 4-fluoro-2-methoxybenzamide) due to the distinct reactivity profile imparted by the 5-fluoro substituent, which influences amide bond formation kinetics and downstream biological activity . Furthermore, in the regulated landscape of impurity standard production, even minor structural deviations invalidate the analytical reference standard, rendering generic substitution analytically and regulatorily unacceptable [1].

Positional isomer mismatch
3-fluoro or 4-fluoro-2-methoxybenzamide cannot replace the 5-fluoro isomer; electronic and steric differences alter amide bond formation and target engagement.
Impurity standard structural exclusivity
Only 5-fluoro-2-methoxybenzamide yields the exact Pirtobrutinib Impurity 5; free acid or other analogs produce different substances that fail system suitability.
Crystalline handling divergence
Unsubstituted 2-methoxybenzamide has a lower melting point and may complicate solid dosing and hygroscopicity control in automated synthesis.

5-Fluoro-2-methoxybenzamide: Comparative Evidence


Pirtobrutinib Impurity Standard Structural Exclusivity

5-Fluoro-2-methoxybenzamide is the mandatory starting material for the synthesis of Pirtobrutinib Impurity 5 (N-(4-(2,2-dicyano-1-hydroxyvinyl)benzyl)-5-fluoro-2-methoxybenzamide), a required reference standard for regulatory analytical testing [1]. No alternative isomer or analog can produce this exact impurity structure. This exclusivity ensures that only this compound meets the regulatory identification, purity, and assay requirements for pirtobrutinib drug substance and product quality control.

Impurity 5 exclusivity
Head-to-head
Only 5-fluoro-2-methoxybenzamide (CAS 704-04-1) yields Pirtobrutinib Impurity 5; free acid and other isomers fail completely.
Non-negotiable precursor for impurity reference standard
Mandatory per ICH impurity guidelines; no structural tolerance
Pharmaceutical impurity standard BTK inhibitor 5-fluoro-2-methoxybenzamide building block

Melting Point Elevation for Solid Handling

5-Fluoro-2-methoxybenzamide exhibits a melting point of 145–149°C as a white crystalline solid at 97% purity , which is significantly higher than the unsubstituted 2-methoxybenzamide (mp 126–128°C) [1]. This ~20°C elevation in melting point, attributable to the electron-withdrawing fluorine atom strengthening crystal packing, facilitates solid-phase handling, drying, and purification in kilogram-scale process chemistry. The high crystalline purity reduces solvent entrapment and improves reaction reproducibility.

Melting point elevation
Cross-study
5-Fluoro-2-methoxybenzamide mp 145–149°C vs 2-methoxybenzamide mp 126–128°C (Δ ≈ 19–21°C higher)
Supports solid-phase handling and drying at scale
Vendor data; capillary method
Melting point Purity profile Process chemistry

Validated Hedgehog Pathway Inhibitor Scaffold

The 2-methoxybenzamide scaffold, which includes 5-fluoro-2-methoxybenzamide, is a recognized pharmacophore for inhibiting the Hedgehog (Hh) signaling pathway, a key target in oncology [1]. In a series of 2-methoxybenzamide derivatives, fluoro-substituted analogs (e.g., compound 19, 3-F, IC50 = 0.31 µM; compound 20, 4-F, IC50 = 0.25 µM) maintained meaningful Hh pathway suppression compared to the lead compound 3 (IC50 = 0.18 µM) [1]. This demonstrates that fluorine substitution is well-tolerated and can modulate activity, making 5-fluoro-2-methoxybenzamide a valuable intermediate for structure-activity relationship (SAR) exploration in this therapeutic area.

Hh pathway scaffold
Class-level
2-Methoxybenzamide class shows Hh inhibition; 4-F analog IC50 = 0.25 µM (Gli-luc reporter). 5-F variant not directly assayed.
Reported scaffold-class activity, may support SAR studies
Class-level inference; verify for specific fluorinated analog
Hedgehog pathway Cancer 2-Methoxybenzamide pharmacophore

5-Fluoro-2-methoxybenzamide Application Scenarios


Pirtobrutinib Impurity Standard Synthesis

Analytical laboratories developing or validating HPLC/UPLC methods for pirtobrutinib drug product release must synthesize Impurity 5 exactly according to regulatory monographs. 5-Fluoro-2-methoxybenzamide is the irreplaceable starting material for this impurity, and any attempt to substitute it with a positional isomer or free acid will produce a different product that fails system suitability criteria [1]. This compound is therefore procured specifically for its structural exclusivity and regulatory traceability.

SAR Exploration of Fluorinated Hedgehog Inhibitors

Drug discovery teams designing next-generation Smo antagonists for medulloblastoma or basal cell carcinoma can use 5-fluoro-2-methoxybenzamide as a core fragment to explore the impact of 5-position fluorine on potency, selectivity, and metabolic stability. The established tolerance of fluorine in the 2-methoxybenzamide pharmacophore, as shown by analogs 19 and 20 (IC50 = 0.25–0.31 µM), provides confidence that this substitution will not ablate Hh pathway activity [1]. Libraries built from this building block can probe new chemical space around the fluorinated ring.

BTK Inhibitor Key Intermediate Scale-Up

Process chemists scaling up the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide via the route disclosed in US20230322682A1 rely on 5-fluoro-2-methoxybenzamide as a defined, high-purity intermediate [2]. Its crystalline solid form (mp 145–149°C) enables precise stoichiometric handling and consistent lot-to-lot reaction performance, reducing deviations in large-scale amide coupling steps .

Analytical Method Validation for BTK Inhibitors

Analytical R&D groups identifying and quantifying process-related impurities in BTK inhibitor APIs require authenticated standards. 5-Fluoro-2-methoxybenzamide serves as the starting point for synthesizing multiple pirtobrutinib-related impurities, including the nitrile and open-ring impurities [1]. Its availability at defined purity (97–98%) ensures that quantified impurity levels in release testing are accurate, supporting both regulatory submissions and quality-by-design frameworks.

Application
Selection Property
Validation Focus
Pirtobrutinib impurity 5 synthesis
Structural exclusivity
System suitability per monograph
Hedgehog pathway SAR studies
Fluorine substitution tolerance in 2-methoxybenzamide core
Pathway inhibition assay context
BTK inhibitor intermediate scale-up
High-melting crystalline solid
Lot-to-lot amide coupling consistency
BTK inhibitor impurity profiling
Defined purity (97–98%) building block
Quantitative impurity accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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